(4-Methyl-2-thienyl)phenylmethanone
Description
(4-Methyl-2-thienyl)phenylmethanone is a benzophenone derivative featuring a phenyl group and a 4-methyl-substituted thiophene ring connected via a ketone bridge. Its molecular formula is C₁₂H₁₀OS, with a molecular weight of 202.26 g/mol.
Thiophene rings are electron-rich due to sulfur’s lone pairs, while the methyl group at the 4-position of the thiophene enhances steric bulk and lipophilicity. The phenyl group contributes to planarity and conjugation. These features make the compound a candidate for studying substituent effects in aromatic ketones.
Properties
CAS No. |
56004-63-8 |
|---|---|
Molecular Formula |
C12H10OS |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
(4-methylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H10OS/c1-9-7-11(14-8-9)12(13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
UBERVPOOPNESEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-2-yl)(phenyl)methanone typically involves the reaction of 4-methylthiophene-2-carboxylic acid with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of (4-Methylthiophen-2-yl)(phenyl)methanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiophen-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-Methylthiophen-2-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (4-Methylthiophen-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares (4-Methyl-2-thienyl)phenylmethanone with key analogs, highlighting differences in substituents, molecular weight, and properties:
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. Withdrawing Groups: The methyl group on the thiophene in the target compound is weakly electron-donating, enhancing electron density on the ring. In contrast, sulfonyl () or chloro () substituents are electron-withdrawing, reducing reactivity toward electrophilic substitution . The amino group in (4-Aminophenyl)(2-thienyl)methanone () increases polarity and basicity, making it more reactive in acid-catalyzed reactions .
Heteroaromatic vs. Aromatic Rings :
- Thiophene’s sulfur atom introduces conjugation and electron-richness compared to purely phenyl-substituted analogs (e.g., ). This affects UV absorption and redox behavior.
- Benzofuran analogs () exhibit similar conjugation but differ in heteroatom electronegativity (O vs. S), influencing biological activity .
Physical Properties
- Melting Points and Solubility: Hydroxyacetophenones () with polar substituents (e.g., -OH, -OCH₃) have higher melting points (97–110°C) due to hydrogen bonding . The target compound, lacking polar groups, likely has a lower melting point and higher organic solvent solubility. Sulfonyl-containing compounds () exhibit lower solubility in non-polar solvents due to strong dipole interactions .
Biological Activity
(4-Methyl-2-thienyl)phenylmethanone, a thienyl-substituted ketone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10OS
- Molecular Weight : 202.26 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC=CS1C(=O)C2=CC=CC=C2
The compound features a thienyl ring fused with a phenyl group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, potentially reducing oxidative stress in cells.
- Cytotoxic Effects : Research suggests selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Studies
Recent studies have demonstrated various biological activities associated with this compound. Below is a summary of key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study 2 | Enzyme Inhibition | Inhibited the activity of dihydrofolate reductase (DHFR), a target for cancer therapy. |
| Study 3 | Cytotoxic Effects | Exhibited selective cytotoxicity against breast cancer cell lines with IC50 values indicating promising anticancer potential. |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals in a dose-dependent manner, suggesting its potential use in formulations aimed at reducing oxidative stress.
Case Study 2: Enzyme Interaction
In another investigation, researchers explored the inhibition of dihydrofolate reductase (DHFR). The compound showed competitive inhibition with an IC50 value of 25 µM, suggesting its potential as an anticancer agent by interfering with folate metabolism in cancer cells.
Applications in Medicine
Given its diverse biological activities, this compound has several potential applications:
- Drug Development : As a lead compound for synthesizing new therapeutics targeting metabolic diseases and cancer.
- Nutraceuticals : Its antioxidant properties may be leveraged in dietary supplements aimed at reducing oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
